molecular formula C18H22N2O5S2 B2827066 methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate CAS No. 1396631-80-3

methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2827066
CAS No.: 1396631-80-3
M. Wt: 410.5
InChI Key: DJNDVYZVGVAHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate” is a complex organic compound. It contains a morpholino group, which is widely used in biomedical applications . It also contains a thiophene group, which is a five-membered ring made up of one sulfur as heteroatom .


Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize aminothiophene derivatives . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a morpholino group, a thiophene group, and a benzoate group . The thiophene group is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Gewald reaction and protodeboronation . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Protodeboronation is a process that involves the removal of a boron group from an organic compound .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in biomedical fields .

Properties

IUPAC Name

methyl 4-[(2-morpholin-4-yl-2-thiophen-3-ylethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-24-18(21)14-2-4-16(5-3-14)27(22,23)19-12-17(15-6-11-26-13-15)20-7-9-25-10-8-20/h2-6,11,13,17,19H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNDVYZVGVAHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.